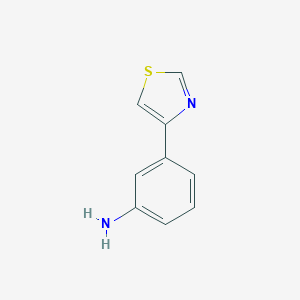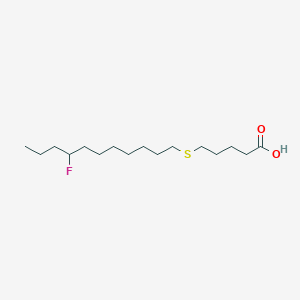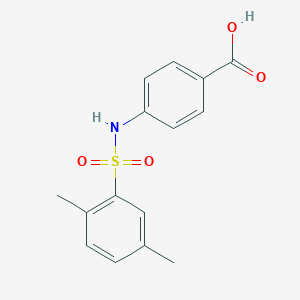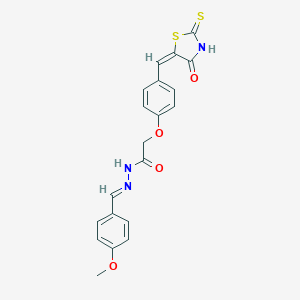
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide, also known as MTTC, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTTC is a hydrazone derivative of thiazolidine-2,4-dione, which is a well-known scaffold in medicinal chemistry. In Synthesis method: MTTC can be synthesized by the reaction of 2-(4-methoxybenzylidene) hydrazinecarbothioamide and 5-(4-formylphenyl)-2-thioxo-4-thiazolidinone in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours, and the product is obtained in good yield after purification. Scientific research application: MTTC has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. MTTC has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting tumor growth in vitro and in vivo. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, MTTC has been reported to have antidiabetic activity by reducing blood glucose levels and improving insulin sensitivity. Mechanism of action: The mechanism of action of MTTC is not fully understood, but it is believed to act through multiple pathways. MTTC has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the acetylation of histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. MTTC has also been reported to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation and immune response. Inhibition of NF-κB leads to the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines. Biochemical and physiological effects: MTTC has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. MTTC has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, MTTC has been reported to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models. Advantages and limitations for lab experiments: One of the advantages of using MTTC in lab experiments is its relatively simple synthesis method. MTTC can be synthesized in good yield using readily available starting materials. Additionally, MTTC has been shown to have low toxicity in animal models, which makes it a promising candidate for further preclinical studies. However, one of the limitations of using MTTC in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Future directions: There are several future directions for the research on MTTC. One of the potential applications of MTTC is in the treatment of cancer. Further studies are needed to elucidate the mechanism of action of MTTC and its potential as a chemotherapeutic agent. Additionally, MTTC has been shown to have anti-inflammatory and antidiabetic activity, which makes it a potential candidate for the treatment of inflammatory and metabolic diseases. Further studies are needed to investigate the efficacy and safety of MTTC in animal models and clinical trials.
Propriétés
Numéro CAS |
139298-31-0 |
|---|---|
Formule moléculaire |
C20H17N3O4S2 |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C20H17N3O4S2/c1-26-15-6-4-14(5-7-15)11-21-23-18(24)12-27-16-8-2-13(3-9-16)10-17-19(25)22-20(28)29-17/h2-11H,12H2,1H3,(H,23,24)(H,22,25,28)/b17-10+,21-11+ |
Clé InChI |
AQTQWCIMESMCGD-UHFFFAOYSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)S3 |
SMILES |
COC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3 |
SMILES canonique |
COC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3 |
Synonymes |
N-[(4-methoxyphenyl)methylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanylidene -thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



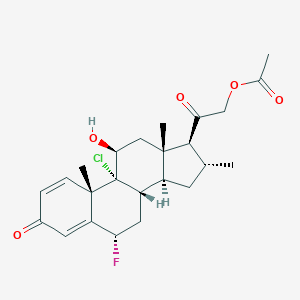




![benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B144713.png)


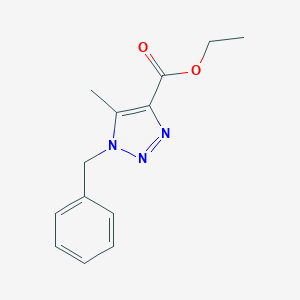
![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)-(9CI)](/img/structure/B144719.png)
